(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate
Description
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
ethyl (E)-3-(2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-7(12)4-3-6-5-10-9(14)11-8(6)13/h3-5H,2H2,1H3,(H2,10,11,13,14)/b4-3+ |
InChI Key |
CLTQMIJFRLDBCW-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CNC(=O)NC1=O |
Canonical SMILES |
CCOC(=O)C=CC1=CNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate typically involves the reaction of ethyl acrylate with a suitable pyrimidine derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and high-throughput screening can further enhance the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the specific target and pathway.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key distinction from analogs lies in its acrylate ester group. Below is a comparative analysis with similar compounds from the literature:
Table 1: Structural and Physicochemical Comparison
Key Differences in Reactivity and Stability
- Ester vs. Amide/Thiourea Groups : The acrylate ester in the target compound is more hydrolytically labile compared to amides (e.g., Compound 36) or thioureas (e.g., Compound 3a), which exhibit greater stability due to resonance stabilization and hydrogen bonding .
- Conjugation Effects : The E-acrylate’s conjugated system enhances electrophilicity at the β-carbon, making it reactive toward nucleophiles like amines or thiols. This contrasts with the saturated acetate ester in , which lacks such reactivity .
Biological Activity
(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate is a compound derived from the tetrahydropyrimidine family, known for its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the Biginelli reaction, which is a multi-component reaction that combines an aldehyde, urea or thiourea, and ethyl acetoacetate under acidic conditions. Recent advancements have highlighted environmentally friendly methods using green catalysts like formic acid to enhance yield and reduce toxic byproducts .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have shown that compounds containing the tetrahydropyrimidine structure exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have been tested against various bacterial strains and fungi with promising results . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Properties
Research indicates that this compound possesses antioxidant activity. This is crucial in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been attributed to the presence of dioxo groups in its structure .
Anticancer Potential
Several studies have explored the anticancer potential of tetrahydropyrimidine derivatives. The compound has shown efficacy in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and cell cycle arrest. For example, it has been reported to affect signaling pathways involved in cancer progression .
Case Studies and Research Findings
The biological effects of this compound can be attributed to its structural features:
- Inhibition of Enzymatic Activity : The dioxo groups may interact with enzyme active sites or cofactors.
- Cell Membrane Disruption : The lipophilic nature aids in permeating microbial membranes.
- Signaling Pathway Modulation : The compound may influence pathways such as MAPK or PI3K/Akt involved in cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
